(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine
CAS No.:
Cat. No.: VC17475502
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrFNO |
|---|---|
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | (3S)-4-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m1/s1 |
| Standard InChI Key | JORWJIMSHQMFRM-ZCFIWIBFSA-N |
| Isomeric SMILES | C1[C@H](C2=C(C=CC(=C2O1)F)Br)N |
| Canonical SMILES | C1C(C2=C(C=CC(=C2O1)F)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine features a bicyclic framework comprising a benzene ring fused to a tetrahydrofuran ring. The stereochemistry at the 3-position is defined by the (S)-configuration, which influences its interaction with chiral biological targets. Key substituents include:
-
Bromine at the 4-position, contributing to electron-withdrawing effects and potential halogen bonding.
-
Fluorine at the 7-position, enhancing metabolic stability and modulating lipophilicity.
-
Amino group at the 3-position, enabling hydrogen bonding and salt formation.
The compound’s isomeric SMILES string is , and its InChIKey is JORWJIMSHQMFRM-ZCFIWIBFSA-N.
Table 1. Molecular Properties of (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | (3S)-4-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| XLogP3 | 1.9 (estimated) |
| Hydrogen Bond Donors | 1 (amine) |
| Hydrogen Bond Acceptors | 3 (amine, ether, fluorine) |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of dihydrobenzofuran derivatives typically involves cyclization reactions to form the fused benzene-furan core. For (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine, a plausible route involves:
-
Bromination and Fluorination: Introducing halogens at specific positions on a preformed benzofuran scaffold.
-
Amination: Stereoselective introduction of the amine group via reductive amination or nucleophilic substitution .
-
Chiral Resolution: Separation of enantiomers using chiral chromatography or enzymatic methods to isolate the (S)-isomer.
A related compound, 2,3-dihydrobenzofuran-7-carboxamide, was synthesized via mixed-anhydride techniques followed by cyclization under acidic conditions . Similar strategies could be adapted for this compound, with bromine and fluorine introduced prior to ring closure to ensure regioselectivity.
Industrial-Scale Production Challenges
Scalable synthesis requires optimization of:
-
Halogenation Efficiency: Minimizing side reactions during bromine and fluorine incorporation.
-
Stereochemical Purity: Ensuring high enantiomeric excess (ee) through asymmetric catalysis or resolution.
-
Purification: Removing byproducts using column chromatography or recrystallization.
| Compound | IC (μM) | Key Substituents |
|---|---|---|
| DHBF-7-carboxamide (3) | 9.45 | 7-Carboxamide |
| DHBF-3-one-7-carboxamide (36) | 16.2 | 3-Ketone, 7-Carboxamide |
| 3′,4′-Dihydroxybenzylidene (58) | 0.531 | Benzylidene, dihydroxy |
| Compound 66 | 0.114 | Morpholine-linked spacer |
Data sourced from PARP-1 inhibition studies .
Anticancer Applications
PARP inhibitors are particularly effective in cancers with homologous recombination deficiencies (e.g., BRCA mutations). Compound 66, a dihydrobenzofuran derivative, demonstrated selective cytotoxicity in BRCA2-deficient DT40 cells (IC = 5.2 μM), comparable to the clinical inhibitor veliparib . The bromine atom in (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine may further enhance DNA damage synergy by stabilizing interactions with PARP-1’s zinc-finger domain.
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
-
Bromine vs. Chlorine: Bromine’s larger atomic radius may improve hydrophobic interactions but reduce metabolic stability compared to chlorine.
-
Fluorine vs. Hydrogen: Fluorine’s electronegativity increases oxidative stability and membrane permeability.
Stereochemical Influence
The (S)-configuration is critical for target engagement. Enantiomers of racemic dihydrobenzofuran analogs showed 2-fold differences in PARP-1 inhibition, underscoring the importance of chiral resolution .
Future Research Directions
-
Mechanistic Studies: Elucidate the exact binding mode of (S)-4-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine using X-ray crystallography or molecular docking.
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.
-
Structural Modifications: Explore substitutions at the 2-position to enhance potency, as seen in benzylidene derivatives .
-
Therapeutic Expansion: Investigate applications in neurodegenerative diseases where PARP overactivation occurs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume